molecular formula C11H10BrNO2S B11174438 3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide

3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11174438
M. Wt: 300.17 g/mol
InChI Key: JKMJFNDJGJVFIY-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a chemical compound with the molecular formula C11H10BrNO2S. It is a benzamide derivative that contains a bromine atom and a tetrahydrothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

3-bromo-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H10BrNO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14)

InChI Key

JKMJFNDJGJVFIY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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